2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
CAS No.: 2059971-22-9
Cat. No.: VC2611664
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059971-22-9 |
|---|---|
| Molecular Formula | C10H15ClFNO |
| Molecular Weight | 219.68 g/mol |
| IUPAC Name | 2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H |
| Standard InChI Key | XDTJYBMUJSVZKL-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1F)(CO)N.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1F)(CO)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride features a three-carbon backbone with distinct functional groups arranged as follows:
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A primary alcohol (hydroxyl) group at carbon 1
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An amino group and a methyl group at carbon 2 (creating a chiral center)
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A 2-fluorophenyl ring attached at carbon 3
This arrangement shares structural similarities with other fluorinated propanol derivatives, though with distinctive positioning of the fluorine atom at the ortho position of the phenyl ring rather than the meta position seen in related compounds.
Physical Properties
Based on comparative analysis with structurally similar compounds, 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would likely exhibit the following physical properties:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C10H15ClFNO | Calculated from structural composition |
| Molecular Weight | ~233.7 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Typical for amino alcohol hydrochlorides |
| Solubility | Soluble in water and polar organic solvents | Based on similar amino alcohol hydrochlorides |
| Melting Point | 180-220°C | Estimated from similar fluorinated amino alcohol hydrochlorides |
| pKa | ~8-9 for the amino group | Typical range for primary amines in similar structures |
The presence of the fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydrochloride salt form substantially improves water solubility compared to the free base form.
Chemical Properties
The compound contains several reactive functional groups that define its chemical behavior:
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The primary amine group can participate in nucleophilic substitution reactions, form imines with aldehydes and ketones, and undergo acylation
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The hydroxyl group can be involved in esterification, oxidation reactions, and hydrogen bonding
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The fluorophenyl group provides enhanced metabolic stability and unique electronic properties that can affect intermolecular interactions
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The methyl group at C2 introduces steric constraints that may influence reactivity and binding interactions
The compound's chirality at carbon 2 results in potential stereoselectivity in its chemical reactions and biological interactions, which could be significant for its pharmacological activity.
Synthesis and Preparation Methods
Synthetic Routes
Several potential synthetic routes can be considered for 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride, drawing from methodologies used for similar fluorinated amino alcohols:
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Synthesis from 2-fluorobenzaldehyde:
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Condensation with nitroethane to form a nitro olefin intermediate
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Reduction of the nitro group and olefin
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Hydroxylation and salt formation
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Reduction approach from amino acids:
Reaction Conditions
The synthesis would likely require controlled conditions similar to those used for related amino alcohols:
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Temperature control: Many steps would likely require temperatures between -10°C and 100°C
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pH control: Especially important during amine protection/deprotection and salt formation steps
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Solvent selection: Aprotic solvents for organic transformations, aqueous conditions for salt formation
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Reducing agents: LiAlH₄ or NaBH₄ for reduction steps, depending on functional group selectivity requirements
Purification Techniques
Purification of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would typically involve:
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Recrystallization: From appropriate solvent systems such as ethanol/water mixtures
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Chromatography: For intermediate purification steps
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Salt formation: Conversion to the hydrochloride salt, which often serves as both a purification step and to achieve the desired final form
Comparable amino alcohol compounds are typically purified through recrystallization after conversion to their hydrochloride salts, which provides both stability and improved handling properties.
Mechanism of Action
Target Identification
Based on the structural features of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride and drawing from studies of similar compounds, potential biological targets might include:
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Enzymes: The compound may interact with enzymes involved in neurotransmitter metabolism or other biochemical pathways
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Receptors: Its structural features suggest possible interactions with neurotransmitter receptors or other signaling proteins
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Transport proteins: The amino alcohol moiety might enable interaction with membrane transporters
Similar fluorinated compounds have been investigated as biochemical probes for studying enzyme mechanisms due to their ability to affect enzyme kinetics through competitive inhibition or allosteric modulation.
Binding Interactions
The compound's functional groups enable multiple types of binding interactions:
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Hydrogen bonding: Through the amino and hydroxyl groups
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Ionic interactions: Between the protonated amino group and negatively charged binding sites
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π-stacking: Between the fluorophenyl ring and aromatic residues in proteins
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Hydrophobic interactions: Via the phenyl ring and methyl group
The strategic positioning of the fluorine atom at the ortho position would create a unique electronic distribution that could enhance binding affinity to specific targets compared to meta-substituted analogs described in the literature.
Structure-Activity Relationships
Several structure-activity relationships can be inferred:
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The 2-fluoro substituent on the phenyl ring likely enhances metabolic stability while providing a distinctive electronic distribution
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The chiral center at carbon 2 suggests that biological activity may be stereospecific
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The methyl group at carbon 2 introduces steric constraints that may influence binding to biological targets
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The primary alcohol and amine functional groups provide hydrogen bonding capabilities essential for molecular recognition
Biological Activity
Enzyme Modulation
By analogy with related compounds, 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride may exhibit enzyme modulating properties:
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Potential for competitive inhibition of certain enzymes due to structural similarity with natural substrates
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Possible allosteric modulation through binding at regulatory sites
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Enhanced binding affinity and selectivity for specific enzymes due to the fluorine substituent
Similar fluorinated amino alcohols have been investigated as biochemical probes for studying enzyme mechanisms through their ability to affect enzyme kinetics.
Receptor Binding
The compound's structural features suggest potential interactions with various receptors:
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Neurotransmitter receptors: Due to structural similarities with certain neurotransmitters
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G-protein coupled receptors: The amino alcohol moiety is found in compounds that interact with GPCRs
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Nuclear receptors: Potential for modulating transcription factor activity
The ortho-fluorophenyl group may confer unique receptor binding properties compared to the meta-fluorophenyl analogs described in the literature, potentially resulting in different selectivity profiles.
| Related Compound Class | Target Microorganisms | Activity Level |
|---|---|---|
| Fluorinated amino alcohols | Gram-positive bacteria | Moderate to high |
| Fluorinated amino alcohols | Gram-negative bacteria | Variable |
| Phenylpropanolamine derivatives | Fungal pathogens | Low to moderate |
The unique substitution pattern in 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride may result in a distinctive antimicrobial profile compared to previously studied analogs.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insights into the potential properties and activities of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride:
The unique positioning of the fluorine atom at the ortho position in 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride would be expected to create distinctive electronic and steric effects compared to the meta-fluorinated analogs described in the literature.
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